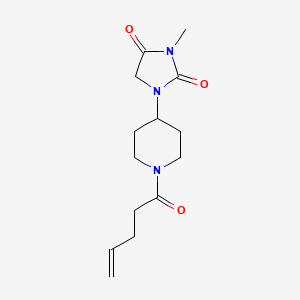
Ethyl 2-(3,4-difluorobenzamido)-4-(4-phenoxyphenyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3,4-difluorobenzamido)-4-(4-phenoxyphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H19F2NO4S and its molecular weight is 479.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Novel Synthetic Routes : Research has focused on developing new methods for synthesizing thiophene derivatives, which are crucial for various applications in medicinal chemistry and material science. For example, the synthesis of lignan conjugates via cyclopropanation demonstrates a method for creating compounds with antimicrobial and antioxidant activities (Raghavendra et al., 2016). Similarly, novel polyimides have been synthesized, highlighting the versatility of thiophene-based compounds in creating materials with desirable thermal and solubility properties (Butt et al., 2005).
Anticancer Activity : The use of thiophene-based building blocks for synthesizing new heterocycles has been explored, with some compounds showing potent activity against colon cancer cell lines (Abdel-Motaal et al., 2020). This indicates the potential for thiophene derivatives in developing new anticancer agents.
Semiconducting Polymers : Thiophene derivatives are integral in creating low bandgap semiconducting polymers for organic photovoltaic cells, demonstrating their importance in renewable energy technologies (Kim et al., 2014).
Crystal Structure Analysis : The structural characterization of thiophene derivatives, such as through X-ray diffraction, is crucial for understanding their chemical properties and potential applications (Menati et al., 2020).
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Properties : Thiophene derivatives have been evaluated for their antimicrobial and antifungal properties, suggesting their use in developing new treatments for infectious diseases (Spoorthy et al., 2021).
Material Science Applications
Electrochemical Properties : The electrochemical study of tetraphenylethenes indicates the potential of thiophene derivatives in creating materials for electronic applications (Schreivogel et al., 2006).
Coordination Polymers : The construction of coordination polymers using carboxylate linkers and pyridyl co-linkers, including thiophene derivatives, highlights their utility in developing materials with specific sensing capabilities, such as fluorescence sensing of nitroaromatics (Gupta et al., 2017).
Eigenschaften
IUPAC Name |
ethyl 2-[(3,4-difluorobenzoyl)amino]-4-(4-phenoxyphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F2NO4S/c1-2-32-26(31)23-20(16-8-11-19(12-9-16)33-18-6-4-3-5-7-18)15-34-25(23)29-24(30)17-10-13-21(27)22(28)14-17/h3-15H,2H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYCGFDMPUZXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2944364.png)

![2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid](/img/structure/B2944369.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2944373.png)
![1-(3,4-dimethylbenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2944376.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2944377.png)
![N-(diphenylmethyl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B2944378.png)
![5-Chloro-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2944379.png)

![3-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2944381.png)

![4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2944384.png)

